4,6-Dichloro-5-(p-tolyl)pyrimidine
CAS No.: 146533-43-9
Cat. No.: VC13493547
Molecular Formula: C11H8Cl2N2
Molecular Weight: 239.10 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 146533-43-9 |
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Molecular Formula | C11H8Cl2N2 |
Molecular Weight | 239.10 g/mol |
IUPAC Name | 4,6-dichloro-5-(4-methylphenyl)pyrimidine |
Standard InChI | InChI=1S/C11H8Cl2N2/c1-7-2-4-8(5-3-7)9-10(12)14-6-15-11(9)13/h2-6H,1H3 |
Standard InChI Key | XCIYCYPBRIGCOY-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)C2=C(N=CN=C2Cl)Cl |
Canonical SMILES | CC1=CC=C(C=C1)C2=C(N=CN=C2Cl)Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
The pyrimidine ring in 4,6-dichloro-5-(p-tolyl)pyrimidine serves as the foundational scaffold, with chlorine atoms at positions 4 and 6 enhancing electrophilicity and the p-tolyl group at position 5 contributing steric bulk and aromaticity. The molecular formula is C₁₁H₈Cl₂N₂, yielding a molecular weight of 239.10 g/mol. Key structural features include:
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Aromatic Pyrimidine Core: Enables participation in π-π stacking and hydrogen bonding.
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Chlorine Substituents: Increase reactivity toward nucleophilic substitution, particularly in cross-coupling reactions .
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p-Tolyl Group: Introduces hydrophobicity and modulates electronic effects via the methyl group’s electron-donating nature.
Physicochemical Characteristics
While experimental data for this specific compound are scarce, properties can be extrapolated from analogs:
The compound’s low water solubility aligns with its hydrophobic p-tolyl group, making it suitable for organic-phase reactions .
Synthesis and Manufacturing
Precursor Pathways
The synthesis of 4,6-dichloro-5-(p-tolyl)pyrimidine likely involves a multi-step process, building on methodologies for analogous compounds:
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Formation of Pyrimidine Core:
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Introduction of p-Tolyl Group:
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A palladium-catalyzed Suzuki-Miyaura coupling between 4,6-dichloropyrimidine and p-tolylboronic acid could install the p-tolyl moiety at position 5.
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Alternative routes may involve Ullmann coupling or nucleophilic aromatic substitution under basic conditions.
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Optimization Challenges
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Regioselectivity: Ensuring substitution occurs exclusively at the 5-position requires careful control of reaction conditions, such as temperature and catalyst loading.
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Purification: Fractional crystallization or column chromatography is necessary to isolate the product from positional isomers .
Applications and Industrial Relevance
Agrochemical Intermediates
4,6-Dichloro-5-(p-tolyl)pyrimidine may serve as a precursor to strobilurin fungicides, analogous to azoxystrobin, which targets mitochondrial respiration in fungi . The p-tolyl group could enhance lipid membrane penetration, improving fungicidal activity.
Pharmaceutical Development
In drug discovery, this compound’s structure is conducive to kinase inhibition. For example:
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JAK/STAT Pathway Inhibitors: Chlorine atoms and aromatic systems are common in kinase-binding motifs.
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Anticancer Agents: Pyrimidine derivatives frequently exhibit cytotoxicity via DNA intercalation or topoisomerase inhibition.
Material Science
The compound’s planar structure and halogen content make it a candidate for:
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Liquid Crystals: Aromatic cores with halogen substituents stabilize mesophases.
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Organic Semiconductors: Chlorine atoms enhance electron mobility in π-conjugated systems.
Future Research Directions
Synthetic Methodology
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Flow Chemistry: Continuous-flow systems could improve yield and reduce hazardous waste in chlorination steps .
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Biocatalysis: Enzymatic coupling reactions might offer greener alternatives to traditional cross-coupling.
Application Expansion
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Antiviral Agents: Pyrimidine analogs are being explored for RNA virus inhibition (e.g., SARS-CoV-2).
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Photodynamic Therapy: Chlorinated aromatics could act as photosensitizers in cancer treatment.
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